

# Technical Guide: Spectroscopic Characterization of 4-(1-Bromovinyl)pyridine

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## Compound of Interest

Compound Name: 4-(1-Bromovinyl)pyridine

CAS No.: 241481-87-8

Cat. No.: B13025879

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Compound: **4-(1-Bromovinyl)pyridine** Alternative Names: 4-(1-Bromoethenyl)pyridine; 1-Bromo-1-(4-pyridyl)ethene CAS Registry Number: 241481-87-8 (Isomer specific) Molecular Formula: C

H

BrN Molecular Weight: 184.03 g/mol [1]

## Introduction & Structural Context[1][2][3][4][5][6][7][8][9][10]

**4-(1-Bromovinyl)pyridine** is an

-bromovinyl heteroarene.[1] Unlike its

-bromo isomers, the bromine atom is attached to the carbon directly bonded to the pyridine ring (

). This specific regiochemistry imparts unique spectroscopic signatures, particularly in the

splitting patterns of the vinyl protons in NMR and the fragmentation stability in Mass Spectrometry.

Key Applications:

- Suzuki-Miyaura Coupling: Precursor for 4-(1-arylvinyl)pyridines.[1]
- Polymer Chemistry: Monomer for functionalized polyvinylpyridines (though less common than non-halogenated analogs due to steric bulk).
- Ligand Synthesis: Intermediate for bidentate N,N-ligands.[1]

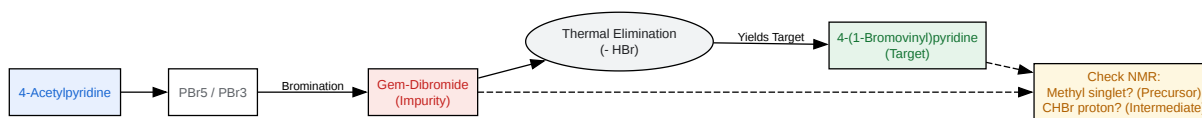
## Synthesis & Sample Preparation Workflow

To ensure high-fidelity spectral data, the sample must be free of common impurities such as 4-acetylpyridine (precursor) or the gem-dibromide intermediate.[1]

## Preparation Protocol for Analysis

- Solvent Selection:
  - NMR: Use CDCl<sub>3</sub>  
  
(Chloroform-d) neutralized with basic alumina.[1] Reason: Pyridines can protonate in acidic CDCl<sub>3</sub>  
  
(due to HCl formation), causing significant chemical shift variations (downfield shifts of -protons).[1]
  - Mass Spec: Dissolve in HPLC-grade Methanol or Acetonitrile.
- Handling: The compound is light-sensitive. Prepare solutions in amber vials to prevent photolytic debromination.

## Synthesis & Impurity Logic (DOT Diagram)



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Figure 1: Synthesis pathway highlighting the critical 'Gem-Dibromide' impurity check.

## Spectroscopic Data Analysis[1][3][11]

### A. Mass Spectrometry (EI-MS)

The mass spectrum provides the most immediate confirmation of the structure due to the characteristic isotopic signature of Bromine.

Key Diagnostic Features:

- Molecular Ion Cluster ( ): You will observe two peaks of nearly equal intensity separated by 2 mass units. This is the hallmark ratio.
- Base Peak: Often 104 (Loss of Br).
- Fragmentation Logic: The bond between the vinyl carbon and Bromine is weaker than the Pyridine-Vinyl bond, leading to preferential loss of the halogen.

Ion Fragment	m/z (approx)	Relative Abundance	Interpretation
	183 / 185	~40-60% (1:1 ratio)	Molecular Ion ( ). <sup>[1]</sup> Confirms Formula.
	104	100% (Base Peak)	Vinylpyridine cation. <sup>[1]</sup> Loss of Br atom.
	103	Variable	Loss of HBr (Elimination). <sup>[1]</sup>
	78	High	Pyridyl cation (cleavage of vinyl group). <sup>[1]</sup>
	51	Moderate	Fragmentation of the pyridine ring (loss of HCN).

## B. Infrared Spectroscopy (FT-IR)

IR is useful for confirming the functional groups and ensuring no carbonyl (C=O) remains from the starting material.

- Absence of C=O: No strong band at ~1680-1700 cm<sup>-1</sup>  
(confirms conversion of 4-acetylpyridine).<sup>[1]</sup>
- C=C Stretch: ~1610 - 1630 cm<sup>-1</sup>  
<sup>[1]</sup> This band may overlap with the pyridine ring breathing modes but is distinctively sharp.
- C-Br Stretch: ~600 - 700 cm<sup>-1</sup>  
<sup>[1]</sup> Strong, sharp bands in the fingerprint region.
- Pyridine Ring Modes: ~1590 cm<sup>-1</sup>

and ~1400 cm

(C=N / C=C aromatic skeletal vibrations).[1]

## C. Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural elucidation.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

)

The spectrum is characterized by a para-substituted pyridine system (AA'BB') and a terminal methylene group (=CH

).

Proton Environment	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
Pyridine -H	8.55 - 8.65	Doublet (d)	2H		Protons adjacent to Nitrogen (deshielded). [1]
Pyridine -H	7.40 - 7.50	Doublet (d)	2H		Protons meta to Nitrogen. [1]
Vinyl	6.10 - 6.20	Doublet (d)	1H		Proton trans to Br (cis to Py).[1]
Vinyl	5.80 - 5.90	Doublet (d)	1H		Proton cis to Br (trans to Py).[1]

Critical Analysis:

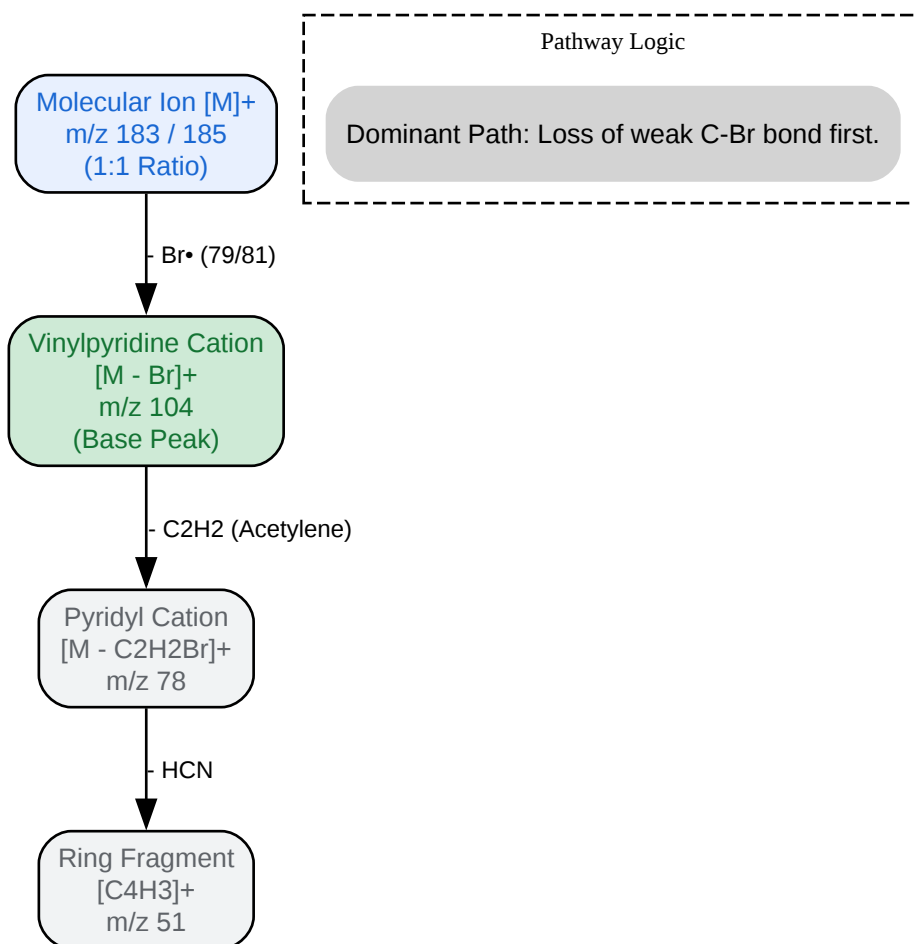
- Geminal Coupling: The two vinyl protons are chemically non-equivalent. They couple to each other with a small geminal coupling constant ( Hz).
- Chemical Shift Logic: The proton cis to the aromatic ring ( ) is typically more deshielded (higher ppm) due to the ring current anisotropy compared to the proton cis to the Bromine ( ).
- Impurity Flag: If you see a singlet at 2.6 ppm, you have unreacted 4-acetylpyridine.[1] If you see a triplet/doublet pattern at 3-4 ppm, you may have the non-eliminated dibromide.

## C NMR (100 MHz, CDCl<sub>3</sub>)

Carbon Environment	Shift (ppm)	Type	Assignment
Pyridine C2/C6	149.0 - 150.5	CH	-Carbons (next to N). [1]
Pyridine C4	145.0 - 147.0	C	Quaternary C attached to vinyl group.[1]
Vinyl C-Br	128.0 - 132.0	C	-Vinyl Carbon (bonded to Br).[1]
Pyridine C3/C5	120.0 - 123.0	CH	-Carbons.[1]
Vinyl =CH	118.0 - 120.0	CH	Terminal methylene carbon.[1]

## Self-Validating Fragmentation Pathway[1]

To confirm the identity of the molecule during Mass Spec analysis, look for the specific loss of the Bromine atom followed by the disintegration of the pyridine ring.



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Figure 2: Mass Spectrometry fragmentation pathway. The loss of Bromine to form the m/z 104 cation is the primary diagnostic transition.

## References

- National Institute of Standards and Technology (NIST). Mass Spectral Library (Pyridine Derivatives). Retrieved from [\[Link\]](#)[1]

- PubChem.Compound Summary: 4-Bromopyridine and Vinylpyridine analogs.[1] Retrieved from [\[Link\]](#)[1]
- Kangwon National University.Research on alpha-bromovinyl arenes and Pd-catalyzed coupling.[1] (Contextual reference for reactivity). Retrieved from [\[Link\]](#)

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## Sources

- 1. L-Leucinol | C<sub>6</sub>H<sub>15</sub>NO | CID 111307 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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